molecular formula C18H25N3O5S B5446133 N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE

Cat. No.: B5446133
M. Wt: 395.5 g/mol
InChI Key: WUTQEIQIAFXNBN-UHFFFAOYSA-N
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Description

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a cyclohexylamino group, a sulfonyl group, and a morpholino group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c22-17(18(23)21-10-12-26-13-11-21)19-14-6-8-16(9-7-14)27(24,25)20-15-4-2-1-3-5-15/h6-9,15,20H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQEIQIAFXNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with cyclohexylamine to form the cyclohexylamino derivative. This intermediate is then reacted with chloroacetyl chloride to introduce the oxoacetamide group. Finally, the morpholino group is introduced through a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the sulfonyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE
  • N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-(2-THIENYL)ACETAMIDE

Uniqueness

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

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